molecular formula C11H18O3 B13282871 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid

1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid

Cat. No.: B13282871
M. Wt: 198.26 g/mol
InChI Key: SCUTUMHYAMCOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid is a sophisticated synthetic intermediate designed for advanced pharmaceutical and organic synthesis research. Its unique structure, incorporating both a sterically defined cyclobutane ring and a hydroxycyclohexyl moiety, makes it a valuable scaffold for constructing complex molecular architectures. Researchers value this compound for its potential in drug discovery programs, particularly as a building block for active pharmaceutical ingredients (APIs) that target neurological pathways, given the established use of structurally similar cyclobutane derivatives in medications like pregabalin . The molecule's strained cyclobutane ring introduces significant ring strain, which can be leveraged to drive ring-opening or ring-expansion reactions, facilitating access to a diverse range of carbocyclic and heterocyclic systems . Furthermore, the presence of two distinct functional groups—the carboxylic acid and the tertiary alcohol—allows for parallel and selective chemical modifications, such as esterification, amidation, or etherification. This enables medicinal chemists to fine-tune the compound's physicochemical properties and explore extensive structure-activity relationship (SAR) studies. Its primary research value lies in applications such as asymmetric synthesis, the development of novel pharmacophores, and the creation of proprietary chemical libraries for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c12-9(13)10(5-4-6-10)11(14)7-2-1-3-8-11/h14H,1-8H2,(H,12,13)

InChI Key

SCUTUMHYAMCOTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2(CCC2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanone with cyclohexanol in the presence of a suitable catalyst to form the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

While comprehensive data tables and case studies for the compound "1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid" are not available in the search results, its role as a building block in chemical synthesis and its potential biological applications can be elucidated.

Chemical Synthesis

  • Building Block : this compound is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

Potential Biological Applications

  • Mitofusin Activation : Cycloalkyl modifications, such as cyclopropyl rings, when incorporated into molecules, can enhance potency, selectivity, oral bioavailability, metabolic and chemical stability, or neurological system exposure .
  • Neurodegenerative Diseases : Small molecule mitofusin activators can reverse mitochondrial fragmentation in vitro, suggesting a novel therapeutic approach for neurodegenerative diseases . A cyclopropyl-containing linker improved plasma and brain half-life, increased nervous system bioavailability, and prolonged neuron pharmacodynamic effects .
  • Stereospecific Mitofusin Activation : Studies show that the ( trans-R,R) enantiomer uniquely conferred mitofusin agonist activity. The crystal structure moiety distances and hydrogen bonding characteristics mimicked those of function-critical amino acid side chains within the precursor mitofusin agonist peptide, consistent with the pharmacophore model .
  • Amyotrophic Lateral Sclerosis (ALS) : In vitro and in vivo studies in murine models of ALS support the potential clinical development of cyclopropyl-containing compounds for neurodegenerative diseases linked to mitochondrial dysfunction .

Related Compounds and Reactions

  • Oxidation of Aldehydes : Various methods, including metal-mediated oxidations and organocatalytic aerobic oxidation, can synthesize carboxylic acids from aldehydes . N-heterocyclic carbene (NHC) organocatalytic aerobic oxidation of aldehydes provides the corresponding carboxylic acids under mild reaction conditions .
  • Cyclobutanecarboxylic acid : Cyclobutanecarboxylic acid is an intermediate in organic synthesis and a precursor to cyclobutylamine . It can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid .
    *1-Hydroxycyclopropane-1-carboxylic acid : Modification of murine ALS phenotypes in vitro . Introduction of cyclopropyl rings into different compounds has increased potency, selectivity, oral bioavailability, metabolic and chemical stability, or neurological system exposure .

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biochemical pathways and the formation of new chemical entities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid C₁₁H₁₈O₃ 198.26 Hydroxycyclohexyl, carboxylic acid Potential drug intermediate
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl group R&D applications; hydrophobic solid
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid C₉H₁₃NO₂ 167.21 (E7/Z7) Amino, alkenyl Peptide stapling; conformational constraints
Fmoc-1-aminocyclobutane-1-carboxylic acid C₂₀H₁₉NO₄ 337.37 Fmoc-protected amino acid Solid-phase peptide synthesis
1-(3,4-Dimethoxyphenyl)cyclobutane-1-carboxylic acid C₁₃H₁₆O₄ 236.26 3,4-Dimethoxyphenyl Electronic modulation for reactivity
1,1-Cyclobutane dicarboxylic acid C₆H₈O₄ 160.12 Dual carboxylic acids Carboplatin impurity; high acidity
1-Aminocyclobutane-1-carboxylic acid C₅H₉NO₂ 115.13 Amino group Zwitterionic properties; pharma intermediate
1-Ethynylcyclobutane-1-carboxylic acid C₇H₈O₂ 140.14 Ethynyl group Click chemistry applications

Hydrophobicity vs. Polarity

  • The benzyl derivative (C₁₂H₁₄O₂) is highly hydrophobic, making it suitable for lipid-soluble formulations .
  • The 3,4-dimethoxyphenyl analog (C₁₃H₁₆O₄) balances aromatic hydrophobicity with methoxy-induced polarity, likely influencing receptor binding in drug design .

Conformational Effects

  • E7/Z7 isomers (C₉H₁₃NO₂) enforce α-helical structures in peptides via ring-closing metathesis (RCM), stabilizing bioactive conformations .
  • The rigid cyclobutane core in all compounds limits rotational freedom, enhancing metabolic stability compared to linear analogs.

Research Findings and Implications

Peptide Stapling: The alkenyl-amino acids (E7/Z7) demonstrate superior helical stabilization in peptides, enabling novel therapeutics targeting protein-protein interactions .

Drug Intermediates : The hydroxycyclohexyl moiety in the target compound may mimic cyclic alcohol pharmacophores in antidepressants (e.g., desvenlafaxine) .

Solubility Optimization : Polar substituents (e.g., hydroxy, methoxy) improve bioavailability, while hydrophobic groups (e.g., benzyl) enhance blood-brain barrier penetration .

Biological Activity

1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology. Its unique structure, featuring a cyclobutane ring and a hydroxycyclohexyl moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic potential, and relevant case studies.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of any drug candidate. In a study involving various cycloalkyl analogs, it was found that this compound exhibited favorable pharmacokinetic properties. For example, the compound demonstrated a half-life of approximately 1.1 hours in mouse plasma and 1.06 hours in the brain, indicating a relatively rapid clearance from the system .

Table 1: Pharmacokinetic Profile

ParameterValue
Half-life (plasma)1.1 hours
Half-life (brain)1.06 hours
Peak plasma concentration (Cmax)Data not specified
Area under curve (AUC)Data not specified

Biological Activity

The biological activity of this compound has been linked to its potential as a mitofusin activator. Mitofusins are proteins that play a critical role in mitochondrial fusion and function. The compound's ability to enhance mitochondrial dynamics suggests it may have therapeutic applications in neurodegenerative diseases .

The compound is believed to activate mitofusins through a mechanism that enhances mitochondrial elongation and polarization. This action is crucial for maintaining cellular energy homeostasis and could potentially mitigate the effects of neurodegeneration .

Case Studies

Several studies have explored the effects of similar compounds on biological systems, providing insights into the potential applications of this compound.

  • Study on Neurodegenerative Conditions : Research indicated that compounds with structural similarities to this compound could improve mitochondrial function in models of neurodegeneration, suggesting a protective effect against cellular stressors .
  • In Vivo Efficacy : In vivo studies demonstrated that administration of related compounds resulted in improved cognitive function in animal models subjected to stress conditions. The observed outcomes were attributed to enhanced mitochondrial activity and neuroprotection .

Q & A

Q. What are the primary synthetic routes for 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid, and what methodological considerations are critical for yield optimization?

The compound can be synthesized via esterification and silylation strategies. For example, reacting 1-hydroxycyclohexaneacetic acid derivatives with cyclobutane-carboxylic acid precursors in the presence of trimethylsilyl reagents (e.g., trimethylsilyl bromide) under anhydrous conditions has been reported . Key considerations include:

  • Temperature control : Maintaining sub-0°C conditions during silylation to prevent side reactions.
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

Based on analogous cyclohexyl and cyclobutane derivatives:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation . Avoid contact with strong oxidizers (e.g., HNO₃), which may trigger hazardous reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

  • NMR : Look for cyclobutane protons (δ 1.5–2.5 ppm, multiplet) and hydroxyl groups (broad peak at δ 1.0–5.0 ppm, depending on solvent) .
  • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~2500–3300 cm⁻¹) .
  • MS : Molecular ion peak at m/z 184.19 (calculated for C₁₁H₁₆O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from:

  • Solvent effects : Deuterated solvents (e.g., D₂O vs. CDCl₃) shift proton peaks. Validate conditions against published protocols .
  • Tautomerism : The compound may exist in keto-enol forms, altering spectral profiles. Use variable-temperature NMR to assess dynamic equilibria .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

  • pH studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with HPLC monitoring .
  • Thermal analysis : TGA/DSC to identify decomposition temperatures (>150°C inferred from cyclobutane analogs) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclobutane ring formation .
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • Circular dichroism (CD) : Validate optical activity post-synthesis .

Q. What computational modeling approaches are suitable for predicting reactivity and interaction with biological targets?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., ester hydrolysis) .
  • Docking studies : Use AutoDock Vina to simulate binding to cyclooxygenase (COX) enzymes, leveraging structural analogs .

Q. How can researchers address gaps in toxicological data for this compound?

  • In vitro assays : Perform Ames tests (bacterial reverse mutation) and cytotoxicity screens (e.g., MTT assay on HEK293 cells) .
  • Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna models, given potential environmental release .

Methodological Notes

  • Safety protocols : Always reference SDS guidelines for cyclobutane/cyclohexane derivatives (e.g., Alfa Aesar, Thermo Scientific) .
  • Data validation : Cross-check spectral data against PubChem/CAS entries to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.